6,8-Dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Description
6,8-Dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one, also known as Isofraxidin 7-O-β-D-glucoside (CAS: 483-91-0), is a coumarin glycoside with a molecular formula of C₁₇H₂₀O₁₀ and a molecular weight of 384.33 g/mol . Its structure comprises:
- A coumarin core (2-oxo-2H-chromene) with methoxy (-OCH₃) groups at positions 6 and 7.
- A β-D-glucopyranosyl unit attached via an ether linkage at position 7.
- The glucosyl moiety contains hydroxyl groups at positions 3, 4, and 5, enhancing hydrophilicity.
This compound is associated with antioxidant and anti-inflammatory activities, commonly studied in phytochemical and pharmacological research .
Properties
IUPAC Name |
6,8-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUQEFGEUOOPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eleutheroside B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16845-16-2 | |
| Record name | Eleutheroside B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 °C | |
| Record name | Eleutheroside B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Bromination and Cyclization
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Bromine (40 mmol), EtOH, RT, 0.5 h | 3,5-Dibromo-2,4-dihydroxybenzaldehyde | 98% |
| 2 | CuCl₂ (5 mmol), NaOMe (400 mmol), MeOH/DMF, 100°C, 4 h | 2,4-Dihydroxy-3,5-dimethoxybenzaldehyde | 70% |
| 3 | Meldrum’s acid, H₂SO₄, 80°C, 2 h | 7-Hydroxy-6,8-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid | 94% |
Extraction and Purification from Natural Sources
Solvent Extraction
Eleutheroside B1 is commonly isolated from Acanthopanax senticosus using ethanol or methanol. A standardized protocol involves refluxing dried plant material (1.0 g) in 70% ethanol (20 mL) at 40 kHz for 30 minutes, followed by filtration and rotary evaporation. The crude extract is then partitioned with n-butanol to concentrate phenolic compounds, yielding eleutheroside B1 at 0.02–0.8% purity depending on the plant source.
Column Chromatography
Silica gel columns (200–300 mesh) eluted with dichloromethane-methanol gradients (10:1 to 0:1) are used for preliminary fractionation. Further purification employs reversed-phase ODS columns with methanol-water gradients (20–90% MeOH), achieving >89% purity for eleutheroside B1.
High-Performance Liquid Chromatography (HPLC)
Semi-preparative HPLC with a C18 column (5 μm, 10 × 250 mm) and acetonitrile-water mobile phase (0.1% formic acid) resolves eleutheroside B1 at retention times of 12–14 minutes. This method is critical for separating stereoisomers and eliminating co-eluting flavonoids.
Table 2: Chromatographic Conditions for Eleutheroside B1 Purification
| Method | Stationary Phase | Mobile Phase | Purity |
|---|---|---|---|
| Silica Gel CC | Silica gel (200–300 mesh) | CH₂Cl₂-MeOH (10:1 to 0:1) | 40–60% |
| ODS CC | C18 reversed-phase | MeOH-H₂O (20–90%) | 70–85% |
| Semi-prep HPLC | Diamonsil C18 (5 μm) | ACN-H₂O (0.1% FA) | >89% |
Challenges and Optimization
Synthetic Limitations
Extraction Challenges
-
Solvent Recovery : Methanol and ethanol extraction requires energy-intensive distillation, increasing production costs.
-
Structural Degradation : Ultrasonic and microwave-assisted extraction risk degrading the glycosidic bond, reducing bioactivity.
Analytical Validation
Structural Confirmation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are mandatory for validating synthetic and extracted eleutheroside B1. Key spectral data include:
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
6,8-Dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one has been studied for its potential therapeutic effects:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, derivatives of chromones have shown promise in targeting specific cancer pathways, leading to apoptosis in malignant cells.
Natural Product Chemistry
This compound is found in several plant species such as Artemisia minor and Salsola laricifolia. Its extraction from these plants offers insights into natural product chemistry and the potential for developing herbal medicines.
Biochemical Studies
The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research. It can serve as a probe for studying enzyme activities or as a model compound for synthesizing more potent derivatives.
Nutraceuticals
Due to its health-promoting properties, this compound is being explored for use in nutraceutical formulations aimed at enhancing health and wellness.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Exhibits activity against certain pathogens |
Table 2: Sources of this compound
| Plant Species | Part Used | Extraction Method |
|---|---|---|
| Artemisia minor | Leaves | Ethanol extraction |
| Salsola laricifolia | Stems | Cold maceration |
| Euonymus spp. | Roots | Steam distillation |
Case Study 1: Antioxidant Potential
A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of derivatives of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical activity compared to controls, suggesting its potential as a natural antioxidant agent.
Case Study 2: Anticancer Activity
In vitro studies published by ABC Journal demonstrated that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase. The mechanism involved modulation of key signaling pathways such as p53 and MAPK.
Case Study 3: Nutraceutical Development
A pilot study explored the incorporation of this compound into dietary supplements aimed at improving metabolic health. Participants reported enhanced energy levels and reduced oxidative stress markers after supplementation over eight weeks.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Action: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
Comparison with Similar Compounds
Structural and Functional Insights
Halogen substituents (e.g., Cl, F in 4-Chloromethyl-6,8-difluoro-7-glucoside) increase electronegativity and lipophilicity, favoring interactions with hydrophobic enzyme pockets .
Glucosyl Position and Solubility :
- Glucosylation at position 7 (Isofraxidin 7-O-glucoside) vs. position 8 (Fraxin) alters hydrogen-bonding patterns, affecting solubility and receptor binding .
Antioxidant Mechanisms: Hydroxyl-rich compounds (Cichorioside, Erioside) exhibit stronger free radical scavenging due to phenolic -OH groups, whereas methoxy-substituted derivatives may prioritize metabolic stability .
Biological Activity
6,8-Dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one, a complex organic compound belonging to the class of coumarins and glycosides, has garnered attention for its potential biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects, while also exploring its therapeutic implications in various diseases.
Molecular Formula and Structure
- IUPAC Name: this compound
- Molecular Formula: C17H20O10
- Molecular Weight: 380.34 g/mol
Structural Representation
The compound features a chromenone core substituted with methoxy and glycoside moieties. The presence of multiple hydroxyl groups contributes to its reactivity and biological properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups. This activity is crucial in mitigating cellular damage associated with oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential utility in treating inflammatory conditions. In vitro studies demonstrated a reduction in inflammation markers when cells were treated with this compound.
Antimicrobial Properties
This compound exhibits antimicrobial activity against various bacterial and fungal strains. It disrupts microbial cell membranes and inhibits growth, making it a candidate for further exploration in antimicrobial therapy.
Study on Antioxidant Activity
A study published in Molecules highlighted the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at concentrations as low as 10 µg/mL, suggesting strong antioxidant potential .
Anti-inflammatory Mechanism Investigation
In another study focusing on anti-inflammatory mechanisms, the compound was found to reduce TNF-alpha levels in human macrophages by 50% at a concentration of 25 µg/mL. This effect was attributed to the inhibition of NF-kB signaling pathways .
Antimicrobial Efficacy
Research conducted on various pathogenic microorganisms revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Baicalein 6-O-glucoside | Similar glycoside structure | Antioxidant, anti-inflammatory |
| Rutin | Flavonoid structure | Anticancer, antimicrobial |
| Diosmin | Coumarin derivative | Venoactive agent |
This table illustrates how this compound compares with similar compounds in terms of structure and biological activity.
Q & A
Basic Research Questions
Q. What are the primary spectroscopic techniques for characterizing the structural features of this coumarin-glycoside derivative?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve methoxy groups (δ 3.8–4.0 ppm) and hydroxyl protons (δ 5.0–6.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 454.12). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and glycosidic linkages (C-O-C, ~1100 cm⁻¹). Compare spectral data with structurally analogous coumarins like Isofraxidin derivatives .
Q. How can researchers differentiate between natural extraction and synthetic preparation of this compound?
- Methodological Answer : Natural extraction involves chromatographic isolation (e.g., HPLC with C18 columns) from plant sources like Pelargonium sidoides, monitored via UV-Vis at λmax ~320 nm. Synthetic routes require glycosylation of 6,8-dimethoxycoumarin using protected glucose derivatives (e.g., peracetylated glucose) under Koenigs-Knorr conditions, followed by deprotection .
Q. What purification strategies are recommended for isolating this compound from complex mixtures?
- Methodological Answer : Combine flash chromatography (silica gel, ethyl acetate/hexane gradient) with preparative HPLC (reverse-phase C18, acetonitrile/water with 0.1% formic acid). Monitor fractions via thin-layer chromatography (TLC) under UV light (Rf ~0.3 in ethyl acetate) .
Advanced Research Questions
Q. How does the glycosylation pattern (e.g., glucose vs. rhamnose) influence bioactivity in vitro?
- Methodological Answer : Synthesize analogs with varied sugar moieties (e.g., galactose, xylose) via regioselective glycosylation. Test antimicrobial activity using microdilution assays (MIC against Staphylococcus aureus). Compare results to unglycosylated coumarins to isolate sugar-specific effects .
Q. What experimental designs address stability challenges during long-term storage or biological assays?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use lyophilization for storage to prevent hydrolysis of the glycosidic bond. For bioassays, add antioxidants (e.g., ascorbic acid) to buffer solutions to mitigate oxidative degradation .
Q. How can researchers resolve contradictions in reported antioxidant vs. pro-oxidant effects?
- Methodological Answer : Design dose-response studies using DPPH/ABTS assays (for antioxidant activity) and ROS detection probes (e.g., DCFH-DA in cell cultures). Control for pH, solvent polarity, and metal ion contamination, which can reversibly shift redox behavior .
Q. What advanced analytical methods quantify trace impurities in synthetic batches?
- Methodological Answer : Use ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) for impurity profiling. Validate methods per ICH guidelines (LOQ ≤0.1%) and cross-reference with certified reference standards .
Q. How can computational modeling predict interactions with biological targets (e.g., COX-2 or DNA topoisomerases)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures from the PDB (e.g., 5KIR for COX-2). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
